

Application Notes and Protocols for SU5208 in Cell Culture

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Compound of Interest

Compound Name: SU5208

Cat. No.: B2856542

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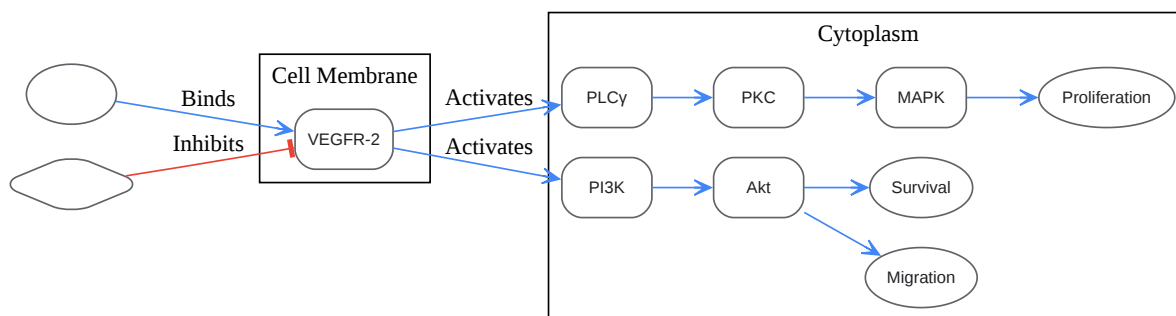
For Researchers, Scientists, and Drug Development Professionals

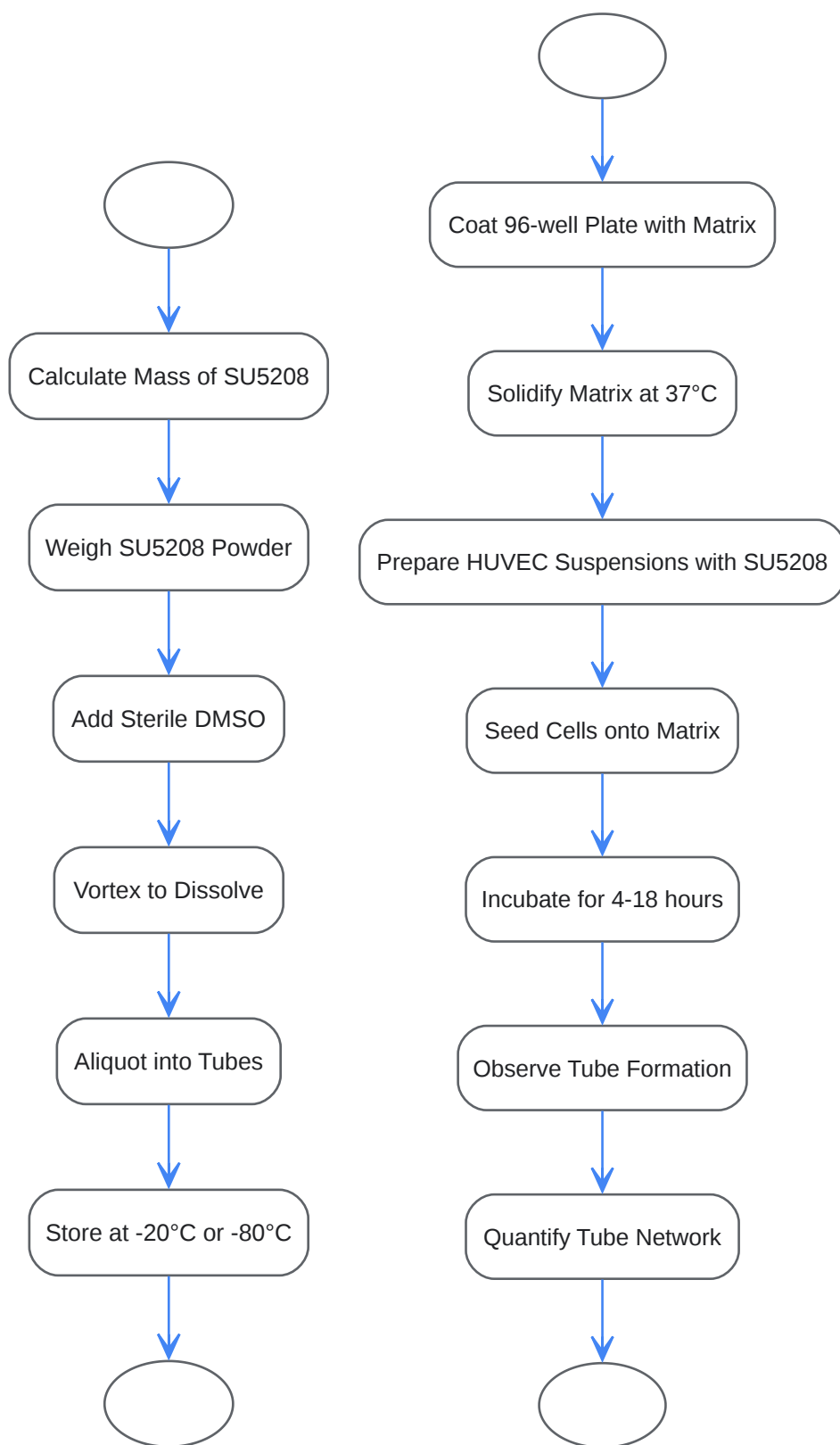
Introduction

SU5208 is a synthetic indolinone derivative that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.^[1] By targeting VEGFR-2, **SU5208** effectively blocks the downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation. This inhibitory action makes **SU5208** a valuable tool for in vitro studies related to cancer biology, ophthalmology, and other diseases where pathological angiogenesis is a key factor. These application notes provide detailed protocols for the preparation and use of **SU5208** in cell culture experiments.

Mechanism of Action

SU5208 specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF).^{[2][3]} The lack of phosphorylation subsequently blocks the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, survival, and permeability.^{[2][4][5][6]}





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